molecular formula C20H20N8O2 B2950713 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380179-25-7

1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2950713
CAS No.: 2380179-25-7
M. Wt: 404.434
InChI Key: LFOMACIFOOOYSF-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxazole ring, followed by the formation of the triazolopyridazine moiety. The final step involves the coupling of these intermediates with the diazepane ring under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and pyridazine rings, using reagents like sodium hydride or alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with similar compounds such as:

    This compound: This compound shares structural similarities but may differ in functional groups or ring substitutions.

    5,5-Dimethyl-1,3-oxazolidin-2-one: Another compound with an oxazole ring, but with different substituents and applications.

    5-[(3-Methylphenoxy)methyl]-1,3-oxazolidin-2-one: Similar in having an oxazole ring, but with distinct chemical properties and uses.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2/c1-14-12-16(25-30-14)20(29)27-9-3-8-26(10-11-27)18-6-5-17-22-23-19(28(17)24-18)15-4-2-7-21-13-15/h2,4-7,12-13H,3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMACIFOOOYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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